molecular formula C11H15NO2 B2610129 4-Cyclohexyloxy-1H-pyridin-2-one CAS No. 2411263-88-0

4-Cyclohexyloxy-1H-pyridin-2-one

Cat. No. B2610129
CAS RN: 2411263-88-0
M. Wt: 193.246
InChI Key: IPXHACHSETXLEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridinones can be synthesized through various methods. For instance, a one-pot synthesis of polysubstituted pyridin-2(1H)-ones from readily available enaminones and the cyanomethyl sulfonium bromide salt in the presence of cesium carbonate has been developed . This involves sequential nucleophilic vinylic substitution (SNV), intramolecular nucleophilic cyclization, and dealkylation reactions .


Chemical Reactions Analysis

Pyridinones can participate in various chemical reactions. For example, a domino reaction involving Michael addition followed by amination, subsequent intramolecular amidation, and finally dehydronitrosation has been suggested .

Scientific Research Applications

Entangled Coordination Frameworks

A study focused on the pH variation-induced construction of entangled frameworks using 1,4-bis(pyridin-4-ylmethoxy)benzene and zinc acetate salts, resulting in structures with cyclohexane-like windows in chair conformation. These entangled structures, varying in topology and complexity, demonstrate the versatility of cyclohexyl-based compounds in constructing coordination polymers with potential applications in material science (Li et al., 2012).

Synthesis of Pyridines and Quinolines

Another research avenue explores a novel one-pot process for synthesizing dihydropyrindines and tetrahydroquinolines, highlighting the utility of cyclohexyl and cyclopentyl annealed pyridines in the synthesis of complex heterocyclic compounds. This method underlines the role of cyclohexyl-based structures in pharmaceutical chemistry and natural product synthesis (Yehia et al., 2002).

Intramolecular Hydrogen Bonding

Research into the intramolecular interactions within cyclohexanol derivatives has led to insights into hydrogen bonding in solution, impacting the understanding of molecular stability and reactivity. Studies like these contribute to a deeper understanding of chemical behavior in various solvents and conditions (Glas et al., 1998).

Cycloaddition Reactions

Investigations into cycloaddition reactions using cyclohexyl-based dienes open new pathways for constructing bicyclic structures, which are pivotal in medicinal chemistry for developing novel therapeutic agents (Gritsch et al., 2019).

Crystal Packing Influences

The study of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines illustrates the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. Understanding these interactions aids in predicting and controlling the solid-state properties of materials, which is crucial for material design and pharmaceutical formulation (Lai et al., 2006).

Organocatalysis

The application of polystyrene-immobilized pyrrolidine for asymmetric Michael addition demonstrates the potential of cyclohexanone derivatives in catalysis, offering a sustainable and efficient approach to stereoselective synthesis, which is fundamental in drug development and synthesis of bioactive compounds (Miao et al., 2008).

Substituent Effect on Electronic Spectra

Research into the substituent effect on the electronic absorption spectra of 4-substituted 1-acyloxypyridine-2(1H)-thiones offers insights into the electronic properties of cyclohexyl-based compounds, impacting the design of materials with specific optical properties (Jankowiak & Kaszyński, 2009).

Future Directions

Pyridinones have been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings. With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, eventually leading to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . This suggests that “4-Cyclohexyloxy-1H-pyridin-2-one” and similar compounds may have potential applications in drug discovery and medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-Cyclohexyloxy-1H-pyridin-2-one is the Tropomyosin receptor kinase (TRK) fusion, a form of oncogenic kinase that has been clinically validated as an important anti-tumor target . This compound has shown promise as a potent inhibitor of TRK .

Mode of Action

4-Cyclohexyloxy-1H-pyridin-2-one interacts with its target, the TRK fusion, by inhibiting its activity. This inhibition is achieved through the compound’s ability to block cellular TRK signal transduction, thereby suppressing TRK-dependent cell vitality .

Biochemical Pathways

The biochemical pathways affected by 4-Cyclohexyloxy-1H-pyridin-2-one are primarily those involving TRK signaling. By inhibiting TRK, this compound disrupts the downstream effects of this pathway, which can include cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic properties of 4-Cyclohexyloxy-1H-pyridin-2-one are favorable. It has been shown to have acceptable pharmacokinetic characteristics in mice, with an oral bioavailability of 37.8% . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties allow for a significant portion of the administered dose to reach the systemic circulation, thereby enhancing its bioavailability.

Result of Action

The molecular and cellular effects of 4-Cyclohexyloxy-1H-pyridin-2-one’s action include the inhibition of TRK-dependent cell vitality . In vivo, this compound has demonstrated strong inhibition of tumor growth in subcutaneous M091 and KM12 xenograft models, leading to significant tumor suppression and even complete tumor regression .

properties

IUPAC Name

4-cyclohexyloxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11-8-10(6-7-12-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXHACHSETXLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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